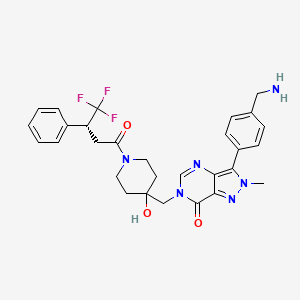
Usp7-IN-3
Descripción general
Descripción
USP7-IN-3 es un inhibidor de molécula pequeña que se dirige específicamente a la proteasa 7 específica de ubiquitina (USP7). USP7 es una enzima desubiquitinante que desempeña un papel crucial en la regulación de la estabilidad de diversas proteínas implicadas en la regulación del ciclo celular, la reparación del ADN y el control epigenético. La sobreexpresión de USP7 se ha relacionado con la progresión de varios tipos de cáncer, lo que la convierte en un objetivo prometedor para las terapias contra el cáncer .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de USP7-IN-3 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del andamiaje central, seguido de modificaciones del grupo funcional para mejorar la potencia y la selectividad. Las condiciones de reacción típicas implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la rentabilidad y la escalabilidad, asegurando una calidad y un suministro consistentes. Las técnicas avanzadas, como la química de flujo continuo y la síntesis automatizada, pueden emplearse para optimizar la producción .
Análisis De Reacciones Químicas
Tipos de reacciones: USP7-IN-3 experimenta varias reacciones químicas, incluidas:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.
Sustitución: Nucleófilos como haluros, aminas y electrófilos como haluros de alquilo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
USP7-IN-3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una sonda química para estudiar el papel de USP7 en diversas vías bioquímicas.
Biología: Investiga las funciones biológicas de USP7 en la regulación del ciclo celular, la reparación del ADN y el control epigenético.
Medicina: Explora su potencial como agente terapéutico para el tratamiento de cánceres y otras enfermedades asociadas con la sobreexpresión de USP7.
Industria: Se aplica en los procesos de descubrimiento y desarrollo de fármacos para identificar nuevos objetivos terapéuticos y optimizar los tratamientos existentes
Mecanismo De Acción
USP7-IN-3 ejerce sus efectos inhibiendo específicamente la actividad desubiquitinante de USP7. Esta inhibición conduce a la acumulación de proteínas ubiquitinadas, que luego son dirigidas a la degradación por el proteasoma. El objetivo molecular principal de this compound es el dominio catalítico de USP7, donde se une e impide que la enzima interactúe con sus sustratos. Esta interrupción de la actividad de USP7 afecta diversas vías celulares, incluido el eje p53-MDM2, que es crucial para la regulación del ciclo celular y la apoptosis .
Compuestos similares:
P22077: Otro inhibidor de USP7 que modifica covalentemente la cisteína catalítica de USP7.
P50429: Similar a P22077, también se dirige a la cisteína catalítica e induce cambios conformacionales en USP7.
FX1-5303: Un inhibidor potente y específico de USP7 utilizado como una sonda química para estudiar la regulación mediada por USP7 de la señalización de p53 .
Singularidad de this compound: this compound destaca por su alta potencia y selectividad para USP7 sobre otras enzimas desubiquitinantes. Su estructura química única permite una inhibición eficaz de USP7, lo que lleva a una actividad anticancerígena significativa en varios modelos preclínicos. Además, this compound ha mostrado resultados prometedores en combinación con otras terapias contra el cáncer, mejorando su eficacia y proporcionando un posible nuevo enfoque para el tratamiento del cáncer .
Comparación Con Compuestos Similares
P22077: Another USP7 inhibitor that covalently modifies the catalytic cysteine of USP7.
P50429: Similar to P22077, it also targets the catalytic cysteine and induces conformational changes in USP7.
FX1-5303: A potent and specific USP7 inhibitor used as a chemical probe to study USP7-mediated regulation of p53 signaling .
Uniqueness of USP7-IN-3: this compound stands out due to its high potency and selectivity for USP7 over other deubiquitinating enzymes. Its unique chemical structure allows for effective inhibition of USP7, leading to significant anti-cancer activity in various preclinical models. Additionally, this compound has shown promising results in combination with other cancer therapies, enhancing their efficacy and providing a potential new approach for cancer treatment .
Propiedades
IUPAC Name |
3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c1-36-26(21-9-7-19(16-33)8-10-21)24-25(35-36)27(40)38(18-34-24)17-28(41)11-13-37(14-12-28)23(39)15-22(29(30,31)32)20-5-3-2-4-6-20/h2-10,18,22,41H,11-17,33H2,1H3/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQYKGBXQQARM-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CC(C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C[C@H](C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,19R,22R,34S,37R,40R)-47-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(8-methylnonanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B8103302.png)
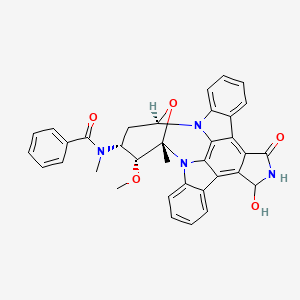
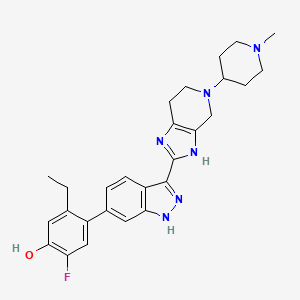
![N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B8103336.png)
![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)
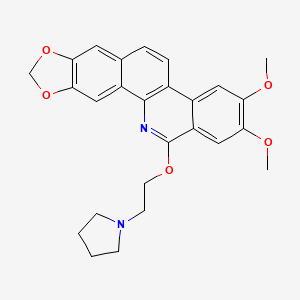
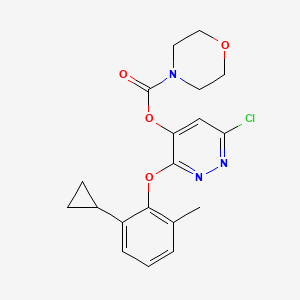
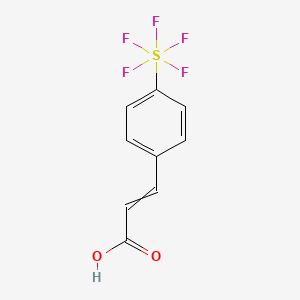
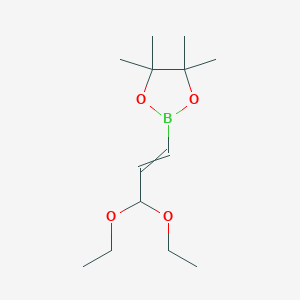
![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)




